molecular formula C9H9BrN2O B040244 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol CAS No. 116465-66-8

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol

Cat. No.: B040244
CAS No.: 116465-66-8
M. Wt: 241.08 g/mol
InChI Key: TXUZNUCTJODRQT-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 5-position of the benzimidazole ring and an ethanol group attached to the nitrogen atom of the imidazole ring makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Bromination: The benzimidazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the ethanol group: The final step involves the reaction of the brominated benzimidazole with an appropriate ethanol derivative under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated benzimidazole.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)acetaldehyde or 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)acetic acid.

    Reduction: 2-(1H-benzo[D]imidazol-1-YL)ethanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes involving benzimidazole derivatives.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[D]imidazol-1-YL)ethanol: Lacks the bromine atom, which may result in different biological activities and properties.

    5-Bromo-1H-benzo[D]imidazole: Lacks the ethanol group, which may affect its solubility and reactivity.

    2-(5-Chloro-1H-benzo[D]imidazol-1-YL)ethanol: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical reactivity and biological activity.

Uniqueness

The presence of both the bromine atom and the ethanol group in 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol makes it unique compared to other benzimidazole derivatives. These functional groups can significantly impact the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-bromobenzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13/h1-2,5-6,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZNUCTJODRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592211
Record name 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116465-66-8
Record name 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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